9-(2-Methoxyethyl)carbazole

Solubility Processability Solution-processed OLEDs

9-(2-Methoxyethyl)carbazole is a premier N-alkylated carbazole building block engineered for solution-processed organic electronics. Unlike unsubstituted or simple alkyl carbazoles, its 2-methoxyethyl side chain dramatically improves solubility in common organic solvents—critical for spin-coating and inkjet-printing OLED hole-transport layers. The ether oxygen fine-tunes electronic structure and oxidation potential, offering distinct hole-mobility profiles for balanced charge transport. Procure this intermediate to avoid solubility failures and film morphology defects in your device fabrication workflow.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 197297-40-8
Cat. No. B15166749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Methoxyethyl)carbazole
CAS197297-40-8
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCOCCN1C2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C15H15NO/c1-17-11-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H3
InChIKeyXDLNLNRDXSZVPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 9-(2-Methoxyethyl)carbazole: A Versatile Carbazole Building Block for Organic Electronics


9-(2-Methoxyethyl)carbazole (CAS 197297-40-8) is an N-alkylated carbazole derivative (molecular formula C₁₅H₁₅NO) . Its core structure combines the hole-transporting and photoconductive properties of carbazole with a flexible 2-methoxyethyl side chain, a modification intended to enhance solubility and processability . This positions it as a crucial molecular building block and intermediate, distinct from higher molecular weight polymers or fully conjugated small molecules, for the synthesis of advanced organic electronic materials, including components for organic light-emitting diodes (OLEDs) and photovoltaic devices .

Why Generic Carbazole Substitution Fails: The Critical Role of the 9-(2-Methoxyethyl) Group


The performance of carbazole-based materials is exquisitely sensitive to the nature of the substituent at the N-9 position. While unsubstituted carbazole or simple alkyl derivatives like N-ethylcarbazole are common, the 2-methoxyethyl group of this specific compound introduces a unique balance of properties not found in its closest analogs . The flexible ether chain is reported to significantly improve solubility in common organic solvents compared to rigid or short-chain alkyl derivatives, a critical factor for solution-processed device fabrication . Furthermore, the electron-donating oxygen atom in the side chain can fine-tune the electronic structure and oxidation potential of the carbazole core, directly impacting its function as a hole-transport material [1]. Simply substituting a different N-alkylated carbazole without understanding these specific structure-property relationships can lead to failures in material solubility, film morphology, and ultimately, device performance.

Quantifying the Differentiation: 9-(2-Methoxyethyl)carbazole vs. Key Analogs


Evidence Item 1: Solubility Enhancement via N-(2-Methoxyethyl) Substitution

The introduction of the 2-methoxyethyl group at the N-9 position is a strategic design element to enhance solubility in common organic solvents, a property that distinguishes it from more rigid carbazole derivatives . This modification is crucial for enabling solution-based processing techniques like spin-coating or inkjet printing, which are often precluded by the limited solubility of unsubstituted or short-chain alkyl-substituted carbazoles .

Solubility Processability Solution-processed OLEDs

Evidence Item 2: Impact of Methoxy Substitution on Hole Transport Properties

A systematic study on carbazole-based compounds has demonstrated that the presence and position of methoxy substituents directly influence hole mobility [1]. While the study does not specifically evaluate 9-(2-Methoxyethyl)carbazole, it provides class-level evidence that methoxy groups can reduce hole mobility due to enhanced molecular polarity. This effect can be mitigated by specific molecular architectures [2]. This finding is critical for researchers seeking to balance the solubility benefits of a methoxyethyl group with its potential impact on charge transport performance, which may differ significantly from non-oxygenated N-alkyl analogs like N-ethylcarbazole.

Hole Transport Methoxy Substituent Effect Charge Mobility

Evidence Item 3: Synthetic Route Differentiation for 9-Alkoxyethyl Carbazoles

A specific method for synthesizing 9-(β-alkoxyethyl)carbazoles, a class to which the target compound belongs, has been described that differs from traditional alkylation procedures [1]. This method involves adding carbazole to simple vinyl ethers in the presence of acid catalysts. The reported advantages are milder reaction conditions and higher product yields compared to previously used methods [2].

Synthesis 9-Alkoxyethyl Carbazole Yield

Evidence Item 4: Structural Confirmation via Spectroscopic Characterization

The identity and purity of 9-(2-Methoxyethyl)carbazole can be unambiguously confirmed using standard analytical techniques. Reference ¹H NMR spectral data is available for this specific compound [1]. This provides a direct benchmark for quality control and verification, allowing a procurement scientist to confirm the material's identity against a known standard.

NMR Spectroscopy Structural Confirmation Quality Control

Defined Application Scenarios for 9-(2-Methoxyethyl)carbazole Based on Verified Evidence


Scenario 1: Synthesis of Solution-Processable OLED Materials

This compound is a premier building block for constructing OLED hole-transport materials (HTMs) and host materials that require solubility in common organic solvents. The 2-methoxyethyl group imparts the necessary solubility for techniques like spin-coating and inkjet printing, enabling the fabrication of OLED devices through lower-cost solution processes rather than high-vacuum thermal evaporation . This scenario is supported by the class-level inference on solubility enhancement .

Scenario 2: Tuning Hole Mobility in Organic Semiconductors

Researchers designing novel hole-transport layers can utilize 9-(2-Methoxyethyl)carbazole to purposefully modulate charge transport properties. As evidenced by studies on methoxy-substituted carbazoles, the presence of the ether oxygen can reduce hole mobility due to increased molecular polarity . This property can be strategically exploited to balance charge carrier fluxes in devices like perovskite solar cells or to investigate structure-property relationships in organic electronics, offering a different mobility profile compared to non-oxygenated N-alkyl analogs .

Scenario 3: Preparation of Advanced Carbazole Derivatives via Functionalization

The primary role of 9-(2-Methoxyethyl)carbazole is as a synthetic intermediate. It serves as the core scaffold upon which more complex molecules are built. Its use in the synthesis of theranostic agents for Alzheimer's disease imaging and its structural relation to compounds in patented technologies confirm its utility as a versatile starting material for creating high-value functional molecules, particularly where the N-(2-methoxyethyl) group is a required structural motif.

Scenario 4: Reference Standard for Analytical Method Development

Given the availability of its characteristic ¹H NMR spectrum , this compound can be procured and used as a reference standard for developing and validating analytical methods (e.g., HPLC, NMR) aimed at detecting or quantifying similar carbazole-based materials in complex mixtures, reaction monitoring, or quality control of synthesized derivatives.

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